2-(3,4-Dihydroxyphenyl)ethyl butanoate is an organic compound characterized by its ester functional group, derived from the reaction of 3,4-dihydroxyphenyl ethyl alcohol and butanoic acid. This compound has the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol. Its structure features a butanoate moiety attached to a phenolic group with two hydroxyl substituents, which contributes to its distinctive chemical properties and biological activities.
2-(3,4-Dihydroxyphenyl)ethyl butanoate exhibits notable biological activities:
The synthesis of 2-(3,4-Dihydroxyphenyl)ethyl butanoate typically involves the following steps:
2-(3,4-Dihydroxyphenyl)ethyl butanoate has several applications:
Research into the interactions of 2-(3,4-Dihydroxyphenyl)ethyl butanoate with biological systems is ongoing. Key areas of interest include:
Several compounds share structural similarities with 2-(3,4-Dihydroxyphenyl)ethyl butanoate. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3,4-Dihydroxyphenyl ethanol | Contains two hydroxyl groups on a phenolic ring | Antioxidant activity |
| Butyric acid | Straight-chain fatty acid | Known for its role in gut health |
| 2-(3-Hydroxyphenyl)ethyl acetate | Similar ester structure with one hydroxyl group | Used as a flavoring agent |
| 2-(4-Hydroxyphenyl)ethyl butanoate | Similar structure with para-hydroxyl substitution | Different biological activity profile |
The uniqueness of 2-(3,4-Dihydroxyphenyl)ethyl butanoate lies in its specific arrangement of functional groups (two hydroxyl groups on the aromatic ring and an ester bond), which influences its chemical reactivity and biological activity. This compound's potential applications in pharmaceuticals and cosmetics highlight its significance compared to other similar compounds.